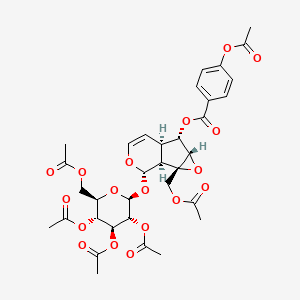

Catalposide hexaacetate

Description

Catalposide hexaacetate is an acetylated derivative of catalposide, an iridoid glycoside isolated from plants such as Tabebuia rosea (Bertol.) DC. Catalposide exhibits apoptotic activity in THP-1 human leukemia cells by activating the p38 MAPK pathway, leading to mitochondrial membrane depolarization and cell cycle arrest in the G0/G1 phase . The hexaacetate form likely involves acetylation of hydroxyl groups, enhancing stability and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetics.

Properties

CAS No. |

75559-00-1 |

|---|---|

Molecular Formula |

C34H38O18 |

Molecular Weight |

734.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(acetyloxymethyl)-10-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-acetyloxybenzoate |

InChI |

InChI=1S/C34H38O18/c1-15(35)43-13-24-27(46-18(4)38)28(47-19(5)39)29(48-20(6)40)33(49-24)51-32-25-23(11-12-42-32)26(30-34(25,52-30)14-44-16(2)36)50-31(41)21-7-9-22(10-8-21)45-17(3)37/h7-12,23-30,32-33H,13-14H2,1-6H3/t23-,24-,25-,26+,27-,28+,29-,30+,32+,33+,34-/m1/s1 |

InChI Key |

YXSFGQOGWUFXCG-IFVPVEIWSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](C=CO2)[C@@H]([C@H]4[C@@]3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(C=CO2)C(C4C3(O4)COC(=O)C)OC(=O)C5=CC=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Catalposide hexaacetate is typically synthesized through the acetylation of catalposide. The process involves reacting catalposide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups present in catalposide .

Industrial Production Methods

Industrial production of catalposide hexaacetate follows similar principles but on a larger scale. The process involves the extraction of catalposide from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Catalposide hexaacetate undergoes various chemical reactions, including:

Hydrolysis: Catalposide hexaacetate can be hydrolyzed to yield catalposide and acetic acid.

Reduction: Reduction reactions can convert catalposide hexaacetate to its corresponding alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

Hydrolysis: Catalposide and acetic acid.

Reduction: Alcohol derivatives of catalposide hexaacetate.

Oxidation: Various oxidized products depending on the specific conditions.

Scientific Research Applications

Chemistry: Used as a model compound for studying acetylation reactions and the behavior of iridoid glycosides.

Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

Medicine: Explored for its hepatoprotective and cytostatic effects, making it a candidate for drug development.

Mechanism of Action

Catalposide hexaacetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammation pathways.

Cytostatic: Inhibits cell proliferation by interfering with cell cycle progression and inducing apoptosis

Comparison with Similar Compounds

Comparison with Similar Hexaacetate Compounds

Structural and Functional Diversity

Hexaacetate derivatives are characterized by six acetyl groups attached to a parent molecule. Below is a comparative analysis of catalposide hexaacetate with other hexaacetates:

Table 1: Key Hexaacetate Compounds and Their Properties

Physicochemical Properties

- Solubility and Stability : Acetylation generally increases lipophilicity and stability. For example, D-sorbitol hexaacetate (melting point: 100–104°C) is more stable than sorbitol, enabling its use in high-temperature polymer synthesis .

- Analytical Challenges: Hexaacetates like inositol hexaacetate and conduritol derivatives exhibit similar chromatographic behaviors (e.g., TLC Rf values), complicating purification . GC-MS and NMR are critical for differentiation .

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving catalposide hexaacetate?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize subject numbers. Obtain institutional ethics approval and disclose conflicts of interest. For human cell lines, verify provenance and ethical sourcing .

Data Analysis and Reporting Guidelines

- For spectral contradictions : Archive raw data in repositories like Zenodo and provide accession numbers in publications. Use tools like MestReNova for NMR processing transparency .

- For pharmacological meta-analyses : Apply GRADE criteria to evaluate evidence quality and report heterogeneity metrics (I² statistic) .

- For computational studies : Share input files and scripts on platforms like GitHub to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.